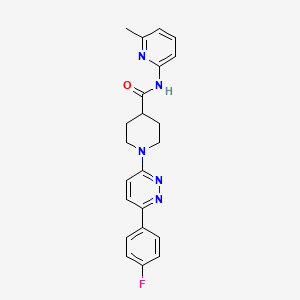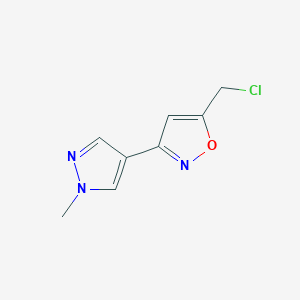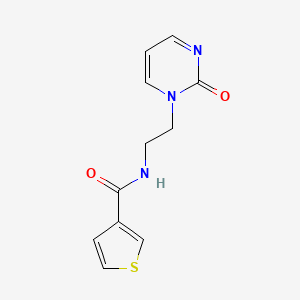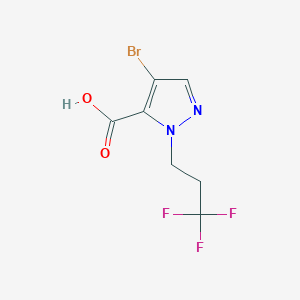
N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan derivatives are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are important building blocks in organic chemistry and can be found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds can involve various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts can be used for these transformations .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the compound’s structure, including its bond lengths, bond angles, and the nature of its chemical bonds .Chemical Reactions Analysis
Furan and its derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions, formylation reactions, and other types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For example, the compound’s vibrational frequencies can be studied using FT-IR and FT-Raman spectroscopy . Its electronic transitions can be studied using UV-visible spectroscopy .Aplicaciones Científicas De Investigación
Antibacterial Applications
Furan derivatives, including compounds like N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide, have been recognized for their antibacterial properties. These compounds are particularly effective against both gram-positive and gram-negative bacteria. The structural flexibility of furan derivatives allows for the synthesis of novel antibacterial agents that can be tailored to combat microbial resistance, which is a growing global issue .
Antifungal and Antiviral Properties
The furan nucleus is integral in the development of compounds with antifungal and antiviral activities. The incorporation of furan into the molecular structure can enhance the therapeutic efficacy of medicines designed to treat infections caused by fungi and viruses. This is due to the unique chemical reactivity of furan derivatives, which can interact with the biological pathways of these pathogens .
Anti-Inflammatory and Analgesic Effects
Compounds containing furan rings, such as the one , have shown potential in the treatment of inflammation and pain. Their ability to modulate biochemical pathways related to inflammation makes them suitable candidates for developing new anti-inflammatory and analgesic drugs .
Anticancer Potential
Furan derivatives have been studied for their anticancer properties. The presence of the furan ring in the molecular structure can lead to the development of chemotherapeutic agents. These compounds can interact with cancer cells’ growth and proliferation mechanisms, offering a pathway to novel cancer treatments .
Antioxidant Activity
The antioxidant properties of furan derivatives are noteworthy. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By mitigating these effects, furan-containing compounds can contribute to the prevention of various diseases associated with oxidative stress .
Neuroprotective Applications
Neurodegenerative diseases are a significant area of concern in medical research. Furan derivatives, due to their diverse pharmacological activities, have been explored for their neuroprotective effects. They may offer therapeutic benefits in conditions such as Parkinson’s disease and Alzheimer’s by protecting neuronal cells from damage .
Synthesis of Novel Drug Molecules
The versatility of furan derivatives in chemical reactions makes them valuable building blocks in the synthesis of new drug molecules. Their reactivity can be harnessed to create a wide range of compounds with potential therapeutic applications, expanding the horizons of medicinal chemistry .
Cytotoxicity Profiling
Understanding the cytotoxic effects of chemical compounds is crucial in drug development. Furan derivatives, including the compound , have been subjected to cytotoxicity profiling to assess their safety and efficacy as potential drugs. This involves evaluating their effects on various cell lines to ensure that they are potent against the targeted diseases without causing undue harm to healthy cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-10-14(13(2)23-12)17(20)18-11-15(16-4-3-7-22-16)19-5-8-21-9-6-19/h3-4,7,10,15H,5-6,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSYRGBHNDZYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)
![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)

![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)


![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)

